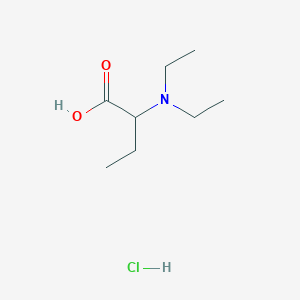

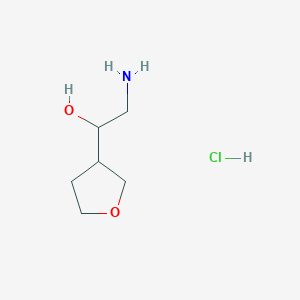

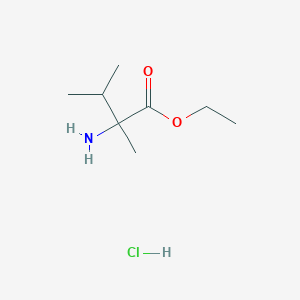

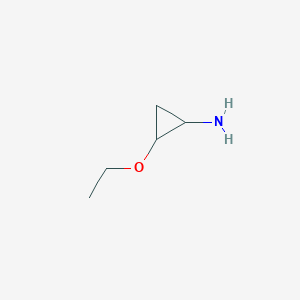

![molecular formula C15H14N4 B1373682 [1-フェニル-3-(ピリジン-4-イル)-1H-ピラゾール-4-イル]メタンアミン CAS No. 1221723-97-2](/img/structure/B1373682.png)

[1-フェニル-3-(ピリジン-4-イル)-1H-ピラゾール-4-イル]メタンアミン

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, is described . Another synthesis method involves condensing suitably substituted chalcones, i.e., 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones, and isoniazid in acetic acid .Molecular Structure Analysis

The molecular structure of “1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde” is complex, with a pyrazole ring attached to a phenyl group and a pyridinyl group . The InChI code for this compound is 1S/C15H11N3O/c19-11-13-10-18(14-4-2-1-3-5-14)17-15(13)12-6-8-16-9-7-12/h1-11H .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, isomeric chalcones were further reacted with N-hydroxy-4-toluenesulfonamide and regioselective formation of 3,5-disubstituted 1,2-oxazoles was established . Another reaction involves the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones .Physical and Chemical Properties Analysis

The compound “1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde” is a solid at room temperature . It has a predicted melting point of 168.73°C , a predicted boiling point of 452.5°C at 760 mmHg , and a predicted density of 1.2 g/cm3 . Its refractive index is predicted to be n20D 1.65 .科学的研究の応用

抗増殖活性

この化合物は、さまざまな癌細胞株に対する抗増殖活性について合成および評価されています。 スキャフォールド上の水素結合部位の存在は、その癌治療における可能性を示唆する重要な要素として強調されています .

抗菌活性

この化合物の誘導体は、有望な抗菌活性を示しています。 合成には、置換されたカルコンとイソニアジドの縮合が含まれ、得られた化合物は、シプロフロキサシンやフルコナゾールなどの標準薬と有効性を比較しました .

EGFRキナーゼ阻害

この化合物の設計された誘導体は、EGFRキナーゼ阻害活性について評価されています。 これは、乳がん、非小細胞肺腫瘍、結腸がん、および子宮頸がん細胞株において、EGFRが重要な役割を果たすという文脈において特に関連しています .

抗酸化特性

この化合物は、潜在的な抗酸化特性を持つ多環式複素環式化合物の合成に使用されています。 これらの化合物は、酸化ストレス関連疾患の予防に役立つ可能性があります .

抗炎症活性

ピラゾール誘導体には、この化合物を含むものも含まれ、抗炎症作用が知られています。 これらは、セレコキシブやデラコキシブなどの選択的COX-2阻害剤を含む化合物のクラスの一部です .

抗腫瘍活性

この化合物の誘導体は、抗腫瘍活性と関連付けられています。 これは、多くの生物学的に活性な化合物におけるコア構造であるピラゾールモチーフの構造的意義に基づいています .

抗うつ効果

この化合物の構造骨格は、既知の抗うつ薬の構造と似ています。 これは、さらなる薬理学的評価を条件として、うつ病の治療における潜在的な用途を示唆しています .

抗けいれん特性

この化合物のようないくつかのピラゾールコアを持つ化合物は、抗けいれん効果について研究されています。 これは、てんかん発作の新しい治療法の可能性を開きます .

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, similar compounds have been found to inhibit EGFR kinase, a protein involved in cell signaling .

Biochemical Pathways

Related compounds have been found to inhibit microtubule polymerization, resulting in the inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .

Pharmacokinetics

Similar compounds have shown dose- and time-dependent pharmacokinetics in human subjects . These properties significantly impact the bioavailability of the compound, influencing its therapeutic effectiveness.

Result of Action

Similar compounds have shown potent antiproliferative results against certain cancer cell lines . They have also been found to induce apoptosis in cancer cells .

生化学分析

Cellular Effects

The effects of [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of specific genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in either inhibition or activation of the target molecules. For instance, it may inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic reactions . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine can change over time in laboratory settings. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may enhance the activity of specific enzymes involved in energy production, thereby increasing the overall metabolic rate . Additionally, it can affect the levels of key metabolites, leading to changes in cellular energy balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in target tissues . This distribution pattern influences its localization and efficacy, determining the extent of its biological effects.

Subcellular Localization

The subcellular localization of [1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity, contributing to its diverse effects on cellular processes.

特性

IUPAC Name |

(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-10-13-11-19(14-4-2-1-3-5-14)18-15(13)12-6-8-17-9-7-12/h1-9,11H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUPMHLVKJGOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。